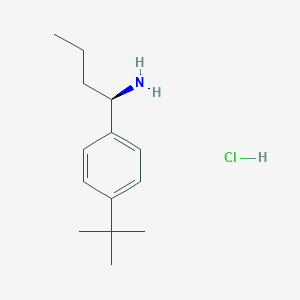
(R)-1-(4-tert-Butylphenyl)butylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-tert-Butylphenyl)butylamine hydrochloride is a chiral amine compound that features a tert-butyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-tert-Butylphenyl)butylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Formation of the Intermediate: The intermediate is formed through a series of reactions, including alkylation and reduction.
Final Product Formation: The final product, ®-1-(4-tert-Butylphenyl)butylamine, is obtained by reacting the intermediate with an appropriate amine source under controlled conditions. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(4-tert-Butylphenyl)butylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor systems to ensure precise control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
®-1-(4-tert-Butylphenyl)butylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-tert-Butylphenyl)butylamine hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis .
Biology
In biological research, this compound is utilized to study enzyme interactions and receptor binding. Its chiral nature makes it a valuable tool for investigating the effects of chirality on biological activity .
Medicine
In medicinal chemistry, ®-1-(4-tert-Butylphenyl)butylamine hydrochloride is explored for its potential therapeutic applications. It serves as a precursor for the development of drugs targeting specific receptors and enzymes .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-1-(4-tert-Butylphenyl)butylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. The tert-butyl group enhances its stability and reactivity, contributing to its overall effectiveness .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
tert-Butylamine: A simpler amine with a tert-butyl group, lacking the phenyl and butyl components.
Phenylbutylamine: A compound with a phenyl and butyl group but without the tert-butyl substitution.
Uniqueness
®-1-(4-tert-Butylphenyl)butylamine hydrochloride stands out due to its combination of a chiral center, a tert-butyl group, and a phenyl ring. This unique structure imparts specific reactivity and stability, making it valuable in various applications .
Conclusion
®-1-(4-tert-Butylphenyl)butylamine hydrochloride is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C14H24ClN |
|---|---|
Molecular Weight |
241.80 g/mol |
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4;/h7-10,13H,5-6,15H2,1-4H3;1H/t13-;/m1./s1 |
InChI Key |
PWKOIXVHNAWFGY-BTQNPOSSSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C(C)(C)C)N.Cl |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


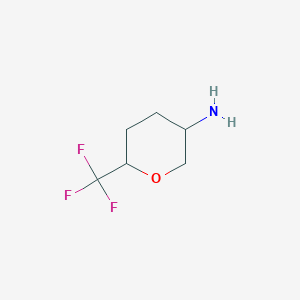
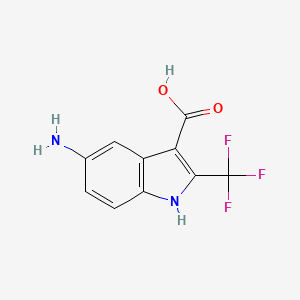
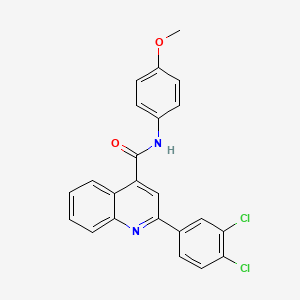
![tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B12989431.png)
![(1,1-Difluorospiro[2.5]octan-5-yl)methanol](/img/structure/B12989439.png)
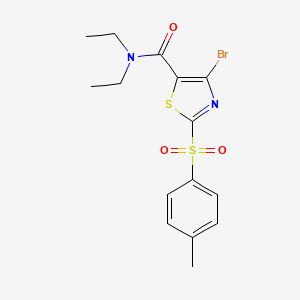
![1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one](/img/structure/B12989443.png)
![(R)-9-Bromo-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12989449.png)
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine](/img/structure/B12989454.png)
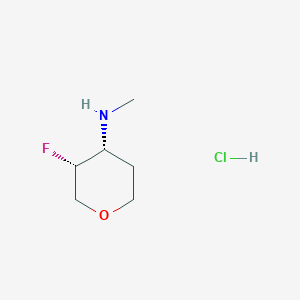
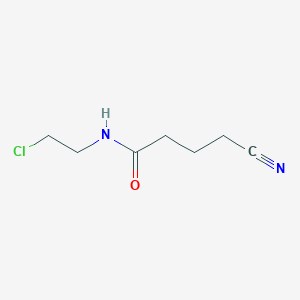
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12989489.png)
![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)pivalamide](/img/structure/B12989509.png)
![[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester](/img/structure/B12989510.png)
